molecular formula C13H9ClF2S B2662879 (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane CAS No. 259132-16-6

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane

Cat. No.: B2662879
CAS No.: 259132-16-6
M. Wt: 270.72
InChI Key: ZQWDUEYOFCPZLV-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is an organic compound with the molecular formula C13H9ClF2S It is characterized by the presence of a sulfane group bonded to a 4-chlorophenyl and a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane typically involves the reaction of 4-chlorothiophenol with 3,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides) are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(3,4-difluorobenzyl)sulfane
  • (3-Chlorophenyl)(3,5-difluorobenzyl)sulfane
  • Bis(4-fluorophenyl) sulfone

Uniqueness

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-chlorophenyl)sulfanylmethyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWDUEYOFCPZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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